

NSC 109555: A Comparative Review of a Selective Chk2 Inhibitor

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Compound of Interest

Compound Name: NSC 109555

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NSC 109555 has emerged as a significant tool in cancer research due to its selective inhibition of Checkpoint Kinase 2 (Chk2), a crucial component of the DNA damage response pathway. This guide provides a comprehensive review of the existing literature on **NSC 109555**, objectively comparing its performance with other alternatives and presenting supporting experimental data.

Performance and Selectivity

NSC 109555 is an ATP-competitive inhibitor of Chk2 with a reported IC₅₀ of approximately 200-240 nM in cell-free kinase assays.^{[1][2]} Its selectivity for Chk2 over the related kinase Chk1 is a key feature, with a reported IC₅₀ for Chk1 being greater than 10 μM.^{[1][2]} This high selectivity makes **NSC 109555** a valuable probe for dissecting the specific roles of Chk2 in cellular processes.

To further characterize its selectivity, **NSC 109555** has been profiled against a panel of other kinases. While a comprehensive, publicly available screening panel from a single source is not readily available in the reviewed literature, existing data indicates that it also inhibits Brk, c-Met, IGFR, and LCK with IC₅₀ values of 210 nM, 6,000 nM, 7,400 nM, and 7,100 nM, respectively.^[1]

Kinase	IC50 (nM)	Reference
Chk2	200 - 240	[1] [2]
Chk1	>10,000	[1] [2]
Brk	210	[1]
c-Met	6,000	[1]
IGFR	7,400	[1]
LCK	7,100	[1]

Synergistic Effects with Chemotherapy in Pancreatic Cancer

A significant area of investigation for **NSC 109555** has been its potential to enhance the efficacy of existing chemotherapeutic agents. In pancreatic cancer cells, **NSC 109555** has been shown to potentiate the cytotoxic effects of gemcitabine.[\[1\]](#) Studies by Duong et al. (2013) demonstrated that the combination of **NSC 109555** and gemcitabine leads to enhanced apoptotic cell death and a reduction in cell viability compared to either agent alone.[\[1\]](#)

The combination treatment was also associated with a decrease in gemcitabine-induced Chk2 phosphorylation and an increase in the production of reactive oxygen species (ROS).[\[1\]](#)

Induction of Autophagy in Leukemia Cells

Early studies on **NSC 109555**, also referred to as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), revealed its ability to induce autophagy in L1210 leukemia cells.[\[1\]](#) Research by Mikles-Robertson et al. (1980) described the morphological changes consistent with autophagy in these cells upon treatment with the compound.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation.

Chk2 Kinase Inhibition Assay (Based on Jobson et al., 2007)

The inhibitory activity of **NSC 109555** on Chk2 kinase is typically determined using a fluorescence polarization-based assay. This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.

Protocol:

- **Reaction Mixture:** Prepare a reaction mixture containing recombinant Chk2 enzyme, a fluorescently labeled peptide substrate (e.g., a peptide derived from Cdc25C), and ATP in a suitable kinase buffer.
- **Inhibitor Addition:** Add varying concentrations of **NSC 109555** (or other test compounds) to the reaction mixture. A DMSO control is used as a reference.
- **Incubation:** Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
- **Detection:** Stop the reaction and measure the fluorescence polarization. The degree of phosphorylation is inversely proportional to the fluorescence polarization signal.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **NSC 109555** and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Clonogenic Assays for Gemcitabine Combination (Based on Duong et al., 2013)

MTT Assay for Cell Viability:

- **Cell Seeding:** Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates and allow them to adhere overnight.
- **Treatment:** Treat the cells with gemcitabine alone, **NSC 109555** alone, or a combination of both at various concentrations for a specified period (e.g., 72 hours).

- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- **Solubilization:** Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the untreated control and generate dose-response curves to determine IC50 values.

Clonogenic Assay for Long-Term Survival:

- **Cell Seeding:** Seed a low density of pancreatic cancer cells in 6-well plates.
- **Treatment:** Treat the cells with gemcitabine alone, **NSC 109555** alone, or a combination of both for a defined period (e.g., 24 hours).
- **Recovery:** Remove the drug-containing medium, wash the cells, and add fresh medium.
- **Colony Formation:** Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.
- **Staining and Counting:** Fix the colonies with a solution like methanol and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).
- **Data Analysis:** Calculate the surviving fraction for each treatment condition relative to the untreated control.

Autophagy Induction in L1210 Leukemia Cells (Based on Mikles-Robertson et al., 1980)

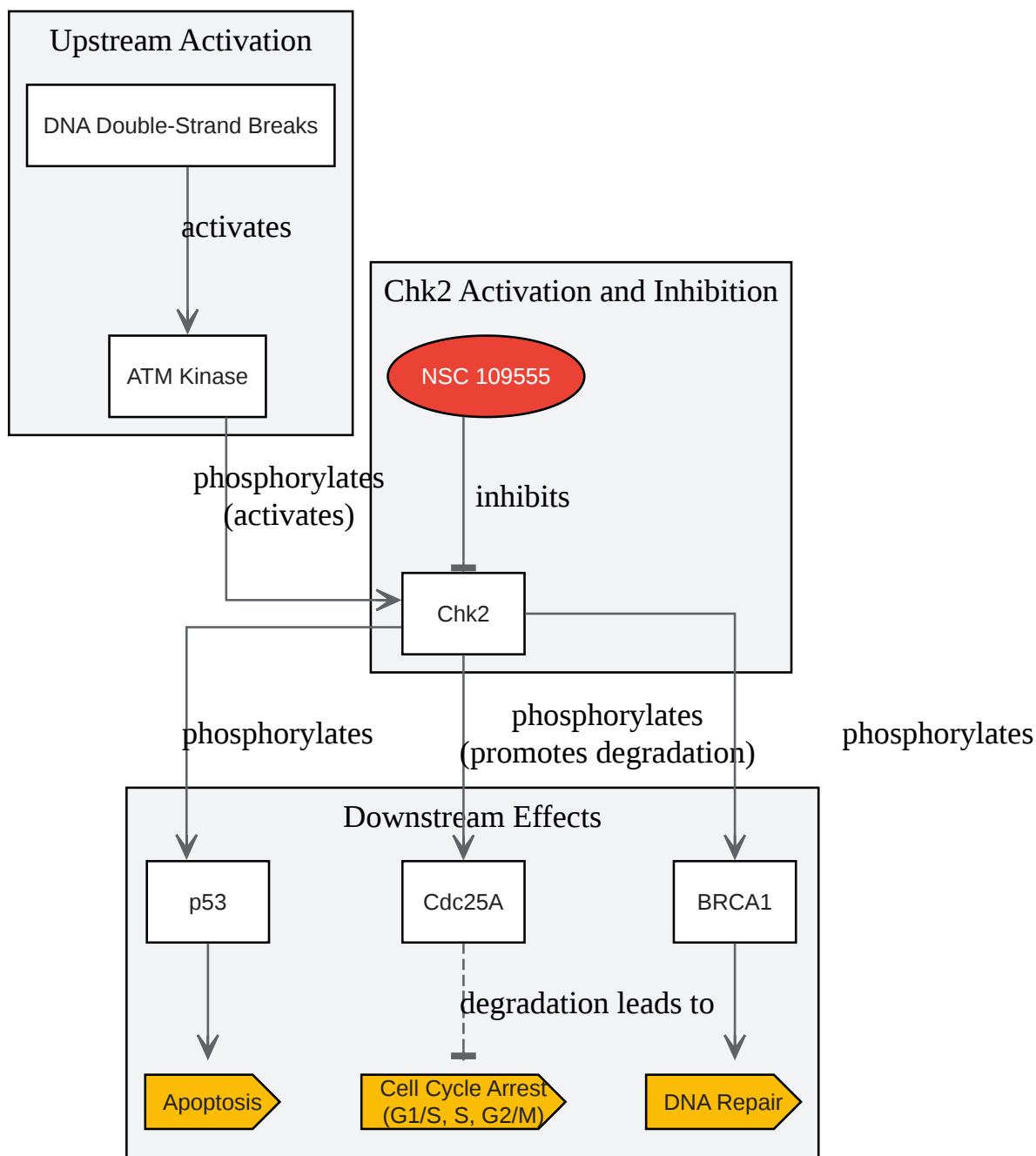
The induction of autophagy by **NSC 109555** in L1210 leukemia cells is primarily assessed through morphological examination using transmission electron microscopy (TEM).

Protocol:

- **Cell Culture and Treatment:** Culture L1210 leukemia cells in suspension and treat them with **NSC 109555** at a concentration known to induce autophagy for a specific time.
- **Cell Fixation:** Harvest the cells and fix them using a standard electron microscopy fixative, such as a solution containing glutaraldehyde and paraformaldehyde.
- **Post-fixation and Staining:** Post-fix the cells with osmium tetroxide, followed by dehydration through a graded series of ethanol and embedding in a resin.
- **Ultrathin Sectioning:** Cut ultrathin sections of the embedded cells using an ultramicrotome.
- **Staining and Imaging:** Stain the sections with uranyl acetate and lead citrate and examine them under a transmission electron microscope.
- **Analysis:** Look for characteristic ultrastructural features of autophagy, such as the presence of double-membraned autophagosomes containing cytoplasmic components and organelles.

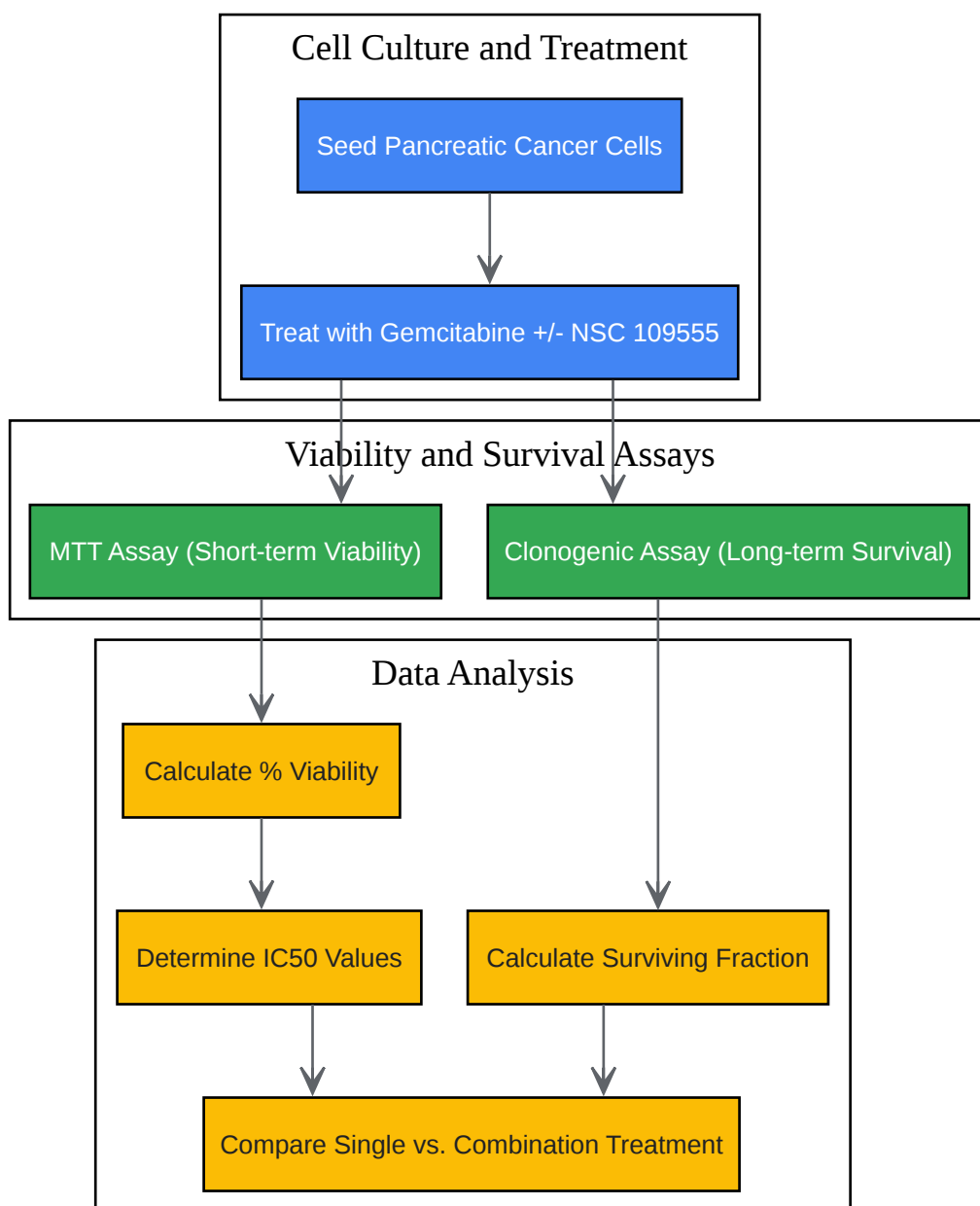
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.



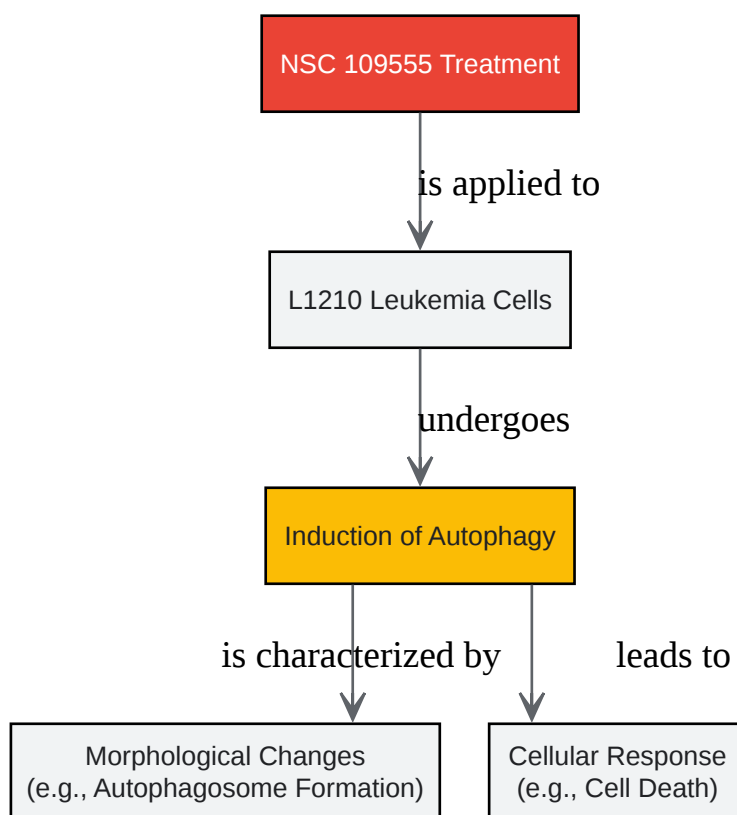
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Simplified Chk2 signaling pathway and the inhibitory action of **NSC 109555**.



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Workflow for assessing the synergistic effects of **NSC 109555** and gemcitabine.



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Logical relationship of **NSC 109555** inducing autophagy in L1210 leukemia cells.

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References

- 1. Apparent autophagocytosis of mitochondria in L1210 leukemia cells treated in vitro with 4,4'-diacetyl-diphenylurea-bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of autophagy in the death of L1210 leukemia cells initiated by the new antitumor agents, XK469 and SH80 - PMC [pmc.ncbi.nlm.nih.gov]
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